molecular formula C8H6Cl3FO B1402175 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene CAS No. 1404194-30-4

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene

Cat. No.: B1402175
CAS No.: 1404194-30-4
M. Wt: 243.5 g/mol
InChI Key: WHNDYSKIUZCBJW-UHFFFAOYSA-N
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Description

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is an organic compound with the molecular formula C8H6Cl3FO. This compound is characterized by the presence of a fluorine atom, a methyl group, and a trichloromethoxy group attached to a benzene ring. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene typically involves the reaction of 2-fluoro-1-methylbenzene with trichloromethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The trichloromethoxy group can be reduced to form simpler alkoxy derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alkoxy derivatives.

Scientific Research Applications

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene exerts its effects involves interactions with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The trichloromethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
  • 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene

Uniqueness

2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine and trichloromethoxy groups makes it particularly useful in applications requiring high reactivity and selectivity.

Properties

IUPAC Name

2-fluoro-1-methyl-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3FO/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNDYSKIUZCBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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